N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine
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Description
Scientific Research Applications
Atom-Economic Synthesis Approaches
Researchers have developed atom-economic, green approaches for synthesizing functionalized heterocycles, such as 1,4-dihydropyridines, from N,N-dimethylenaminones and amines, showcasing an environmentally friendly and efficient pathway to create compounds that could have wide applications in material science and pharmaceuticals (Yu et al., 2015).
Crystal Structure Analysis
The crystal structure of compounds closely related to N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine, such as cyprodinil, has been analyzed to understand the spatial arrangement and interactions within the crystal lattice, which is fundamental for designing new materials with specific properties (Jeon et al., 2015).
Ring Transformation Studies
Investigations into ring transformations of heterocyclic compounds with nucleophiles have provided insights into the synthesis of triazines and other heterocycles, highlighting the versatility and reactivity of such compounds for generating a variety of chemical structures with potential utility in various fields of chemistry (Geerts & Plas, 1978).
Organometallic Complex Synthesis
Research into low-valent aminopyridinato chromium methyl complexes via reductive alkylation showcases the synthesis of organometallic compounds with potential applications in catalysis and material science, illustrating the importance of such studies in advancing the field of organometallic chemistry (Noor et al., 2015).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, structure-activity relationship studies of subtype-selective positive modulators of KCa2 channels provide a basis for the development of therapeutic agents for treating symptoms of ataxia, demonstrating the critical role of chemical synthesis in drug discovery and development (El-Sayed et al., 2021).
Properties
IUPAC Name |
N,N-dimethyl-2-(4-methylpyrimidin-2-yl)oxycyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-7-8-13-12(14-9)16-11-6-4-5-10(11)15(2)3/h7-8,10-11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAOAVVCXVJHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCCC2N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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